N'-benzoyl-5-bromo-2-furohydrazide
Description
N'-Benzoyl-5-bromo-2-furohydrazide is a benzohydrazide derivative featuring a furan ring substituted with a bromine atom at the 5-position and a benzoyl group attached via a hydrazide linkage. This compound belongs to the aroylhydrazone family, known for their versatility in coordination chemistry and biological activities, including antimicrobial and antitumor properties .
Properties
IUPAC Name |
N'-benzoyl-5-bromofuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-10-7-6-9(18-10)12(17)15-14-11(16)8-4-2-1-3-5-8/h1-7H,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYNUXQCFRXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-5-bromo-2-furohydrazide typically involves the reaction of 5-bromo-2-furoic acid with hydrazine hydrate to form 5-bromo-2-furohydrazide. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: None required
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N’-benzoyl-5-bromo-2-furohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Purification steps: Such as recrystallization or chromatography to ensure high purity
Quality control: To monitor the product’s consistency and purity
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-5-bromo-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of N’-benzoyl-5-amino-2-furohydrazide.
Substitution: Formation of various substituted furohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-benzoyl-5-bromo-2-furohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-benzoyl-5-bromo-2-furohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Key Findings
Nitro groups (e.g., in 4-nitrobenzohydrazide derivatives) introduce stronger electron withdrawal, improving antimicrobial activity but reducing stability .
Hydrogen Bonding and Solubility :
- Hydroxy groups (e.g., in 5-bromo-2-hydroxybenzohydrazides) enable intramolecular O–H⋯N bonds, stabilizing crystal structures and enhancing solubility in polar solvents .
- Methoxy or allyloxy substituents (e.g., in and ) increase hydrophobicity, favoring membrane penetration .
Thiosemicarbazide derivatives (e.g., ) show distinct chelation behavior with transition metals, relevant to anticancer applications .
Synthetic Routes: Most analogs are synthesized via condensation of hydrazides with aldehydes/ketones (e.g., refluxing in methanol or ethanol) . The presence of bromine may necessitate controlled reaction conditions to avoid dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
